5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one
Description
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Properties
CAS No. |
918543-24-5 |
|---|---|
Molecular Formula |
C20H16ClNO2S |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-acetyl-3-(4-chlorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H16ClNO2S/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3 |
InChI Key |
SFKPSEKJSRFJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The acetyl, chlorophenyl, sulfanyl, and methyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and platinum (Pt) are commonly used catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide: This compound shares the chlorophenyl and sulfanyl groups but has a different core structure.
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-thiol: Similar in having the chlorophenyl and thiol groups, but with a thiadiazole ring instead of a pyridine ring.
Uniqueness
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's biological activity.
- Acetyl group : Enhances lipophilicity and biological interactions.
- Chlorophenyl and sulfanyl groups : These substituents are critical for the compound’s pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of compounds containing a chlorophenyl and sulfanyl group exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth is often measured using Minimum Inhibitory Concentrations (MICs).
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 10 | Strong |
| Escherichia coli | 50 | Weak |
| Staphylococcus aureus | 25 | Moderate |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects.
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 12 | Strong |
| Urease | 8 | Very Strong |
Case Studies
- Anticancer Activity : A study evaluated the impact of this compound on A549 non-small cell lung cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.
- Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduced inflammation in animal models, as measured by a decrease in pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with cellular targets : The presence of the pyridine ring allows for effective binding with various proteins involved in signaling pathways.
- Induction of apoptosis : The compound promotes programmed cell death in cancer cells, which is a desirable trait for anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
